Welcome to the BenchChem Online Store!
molecular formula C7H9NO4 B1389635 Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate CAS No. 3477-10-9

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate

Cat. No. B1389635
M. Wt: 171.15 g/mol
InChI Key: IRFRNHVNUXOBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09403810B2

Procedure details

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate (42.5 g, 248 mmol) and phosphorous oxybromide (199 g, 695 mmol) were stirred together and heated to 80° C. Triethylamine (34.6 mL, 248 mmol) was added dropwise over 15 mins and the reaction mixture was stirred at 80° C. for 3 hours. The resulting mixture was cooled to room temperature. DCM (400 mL) was added and the mixture was poured into ice (˜400 mL) with stirring. 2M NaOH (aq) (1250 mL) was added until pH 7 and the resulting layers were separated. The aqueous layer was extracted with DCM (2×300 mL) and the resulting organic extracts were combined, washed with water (400 mL), sodium thiosulfate (5% w/v solution, 400 mL), water (400 mL) and brine (400 mL). The organics were dried over MgSO4 and charcoal, filtered and the solvent removed under reduced pressure. The crude material was adsorbed onto silica and purification by chromatography eluting with 0-30% EtOAc in iso-hexane afforded the title compound;
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
1250 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:6](=O)[O:5][N:4]=[C:3]1[C:8]([O:10][CH2:11][CH3:12])=[O:9].P(Br)(Br)([Br:15])=O.C(N(CC)CC)C.[OH-].[Na+]>C(Cl)Cl>[Br:15][C:6]1[O:5][N:4]=[C:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
42.5 g
Type
reactant
Smiles
CC1C(=NOC1=O)C(=O)OCC
Name
Quantity
199 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
34.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×300 mL)
WASH
Type
WASH
Details
washed with water (400 mL), sodium thiosulfate (5% w/v solution, 400 mL), water (400 mL) and brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4 and charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was adsorbed onto silica and purification by chromatography
WASH
Type
WASH
Details
eluting with 0-30% EtOAc in iso-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C(=NO1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.